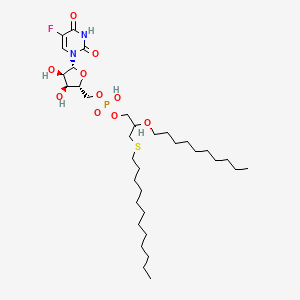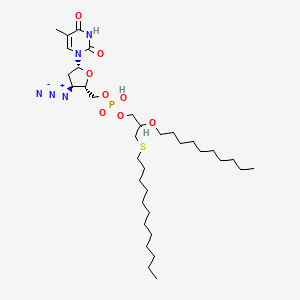
Kinetin
Übersicht
Beschreibung
Kinetin, auch bekannt als N6-Furfuryladenin, ist ein synthetisches Pflanzenhormon, das zur Klasse der Cytokinine gehört. Es wurde erstmals von Carlos O. Miller und Skoog et al. aus autoklavierter Heringsspermien-DNA aufgrund seiner zellteilungsfördernden Aktivität isoliert. This compound wird häufig in der Gewebekultur von Pflanzen verwendet, um die Bildung von Kallus zu induzieren und Sprossgewebe zu regenerieren. Ursprünglich wurde angenommen, dass es sich um ein Artefakt handelt, das aus Desoxyadenosinresten in der DNA entsteht, aber spätere Forschungen bestätigten sein natürliches Vorkommen in der DNA verschiedener Organismen, einschließlich Mensch und Pflanze .
Wirkmechanismus
Target of Action
Kinetin, a type of cytokinin, primarily targets cytokinin receptors . These receptors are a protein family that plays a crucial role in regulating cell division, growth, and maturation in plants . In addition, this compound has been shown to interact with proteins such as adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) in mammalian cells .
Mode of Action
This compound interacts with its targets and induces various changes. In plants, it promotes cell division and growth . It binds to almost all known cytokinin canonical pathway receptors and invokes physiological responses similar to many more specific cytokinin types . In mammalian cells, this compound mitigates the effects of oxidative stress . It is converted into its triphosphate nucleotide to inhibit viral RNA synthesis and induce an error-prone virus replication .
Biochemical Pathways
This compound stimulates various cellular pathways, such as MAPK and PI3K , which govern cell proliferation, differentiation, and survival . It also promotes seed germination by inhibiting the action of abscisic acid . In mammalian cells, this compound counteracts oxidative burst and cytotoxicity .
Pharmacokinetics
A study on rodents showed that this compound has good oral absorption, and its metabolites were stable and achieved long-lasting plasma concentrations exceeding those required for in vitro inhibition .
Result of Action
The action of this compound results in various molecular and cellular effects. In plants, it promotes cell division and growth . It is often used in plant tissue culture to induce callus formation and regenerate shoot tissues from callus . In mammalian cells, this compound mitigates the effects of oxidative stress . It has been shown to reduce virus replication and levels of inflammatory markers like IL-6 and TNFα in infected monocytes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. In plants, factors like temperature and exposure to chemical inhibitors can influence the action of this compound
Biochemische Analyse
Biochemical Properties
Kinetin is involved in several biochemical reactions, primarily regulating cell division and growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help mitigate the effects of oxidative stress by neutralizing reactive oxygen species. Additionally, this compound influences the activity of proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, which play a role in cell proliferation and differentiation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, this compound promotes cell division and differentiation, leading to enhanced growth and development . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to upregulate the expression of genes involved in stress responses, such as heat shock proteins and antioxidant enzymes . In mammalian cells, this compound has been found to mitigate the effects of oxidative stress and promote cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of signaling events that lead to its biological effects . It can activate or inhibit enzymes involved in various metabolic pathways, such as those related to oxidative stress responses. Additionally, this compound influences gene expression by modulating the activity of transcription factors, leading to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as promoting cell survival and reducing oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote cell survival and reduce oxidative stress . At high doses, this compound can have toxic or adverse effects, such as inducing cell death or causing oxidative damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress responses and cell signaling . It interacts with enzymes such as superoxide dismutase and catalase, which play a role in neutralizing reactive oxygen species. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in various biochemical reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within the cell, ensuring its availability for biological processes. This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often localized in the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its proper localization and function within the cell .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Kinetin kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Furfural mit Adenin. Der Prozess beinhaltet typischerweise das Erhitzen von Adenin mit Furfural in Gegenwart eines sauren Katalysators, um N6-Furfuryladenin zu bilden. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig gesteuert, um die Ausbeute an this compound zu optimieren.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound unter Verwendung ähnlicher synthetischer Wege, aber in größerem Maßstab hergestellt. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird häufig durch Kristallisation oder Chromatographie gereinigt, um this compound in seiner reinen Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kinetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Oxidation: this compound kann oxidiert werden, um Kinetinribosid zu bilden, ein Derivat mit potenzieller biologischer Aktivität.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine biologischen Eigenschaften verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Kinetinmolekül einführen, wodurch möglicherweise seine Aktivität oder Stabilität gesteigert wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter milden Bedingungen verwendet, um eine Degradation des Kinetinmoleküls zu verhindern.
Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart eines Katalysators, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Kinetinribosid, reduzierte Kinetinderivate und substituierte Kinetinanaloga. Diese Produkte können unterschiedliche biologische Aktivitäten und Anwendungen haben.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Cytokininen zu untersuchen. Es wird auch bei der Entwicklung neuer synthetischer Wege für Cytokinin-Analoga eingesetzt.
Biologie: In der Pflanzenbiologie wird this compound verwendet, um die Zellteilung, das Wachstum und die Differenzierung zu untersuchen. Es wird häufig in der Gewebekultur verwendet, um die Kallusbildung und die Sprossregeneration zu induzieren.
Medizin: this compound hat aufgrund seiner antioxidativen Eigenschaften potenzielle therapeutische Anwendungen. Es wird untersucht, welche Rolle es bei der Minderung von oxidativem Stress spielt und welche potenziellen Einsatzmöglichkeiten es in Anti-Aging-Behandlungen hat.
Industrie: this compound wird in der Landwirtschaft verwendet, um den Ernteertrag zu steigern und die Stresstoleranz von Pflanzen zu verbessern. Es wird auch bei der Produktion von Zierpflanzen und der gewebskulturbasierten Vermehrung eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Cytokininrezeptoren in Pflanzenzellen bindet und eine Kaskade von molekularen Ereignissen auslöst, die die Zellteilung und das Wachstum fördern. In Säugetierzellen hat sich gezeigt, dass this compound oxidativen Stress mindert, indem es an bestimmte zelluläre Proteine wie Adeninphosphoribosyltransferase und Adenosinrezeptor A2A bindet. Diese Interaktionen tragen dazu bei, Zellen vor oxidativem Schaden zu schützen und das Zellüberleben zu fördern .
Wissenschaftliche Forschungsanwendungen
Kinetin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of cytokinins. It is also used in the development of new synthetic routes for cytokinin analogs.
Biology: In plant biology, this compound is used to study cell division, growth, and differentiation. It is commonly used in tissue culture to induce callus formation and shoot regeneration.
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in mitigating oxidative stress and its potential use in anti-aging treatments.
Industry: this compound is used in agriculture to enhance crop yield and improve stress tolerance in plants. It is also used in the production of ornamental plants and tissue culture-based propagation.
Vergleich Mit ähnlichen Verbindungen
Kinetin ist unter den Cytokininen einzigartig aufgrund seines synthetischen Ursprungs und seiner spezifischen biologischen Aktivitäten. Ähnliche Verbindungen sind:
Isopentenyladenin: Ein natürlich vorkommendes Cytokinin mit ähnlicher zellteilungsfördernder Aktivität.
Trans-Zeatin: Ein weiteres natürliches Cytokinin, das für seine Rolle bei der Förderung der Zellteilung und des Wachstums bekannt ist.
Dihydrozeatin: Ein Derivat von Zeatin mit erhöhter Stabilität und Aktivität.
This compound zeichnet sich durch seinen synthetischen Ursprung und seine Eignung als Modellverbindung in verschiedenen Forschungsanwendungen aus. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug in der Grundlagenforschung und angewandten Forschung.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANMHLXAZMSUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Record name | kinetin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kinetin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035175 | |
| Record name | Kinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
| Record name | Kinetin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide. | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets from absolute ethanol | |
CAS No. |
525-79-1 | |
| Record name | Kinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11336 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | kinetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, N-(2-furanylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Kinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl(purin-6-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KINETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P39Y9652YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266-267 °C, 266.50 °C. @ 760.00 mm Hg | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of kinetin?
A1: this compound has the molecular formula C10H9N5O and a molecular weight of 215.21 g/mol.
Q2: How does this compound interact with plant cells and what are the downstream effects?
A: While the precise mechanism of action remains elusive, this compound is known to influence various physiological processes in plants, including cell division, differentiation, and senescence. [, , , ]. It's suggested that this compound might interact with specific receptor proteins within plant cells, triggering signaling cascades that regulate gene expression related to growth and development. [, , ]. For instance, research indicates that this compound can promote the formation of polyribosomes in lettuce seeds, potentially enhancing protein synthesis essential for germination []. Further studies are necessary to fully elucidate the intricate molecular interactions and signaling pathways governing this compound's effects on plant physiology.
Q3: Has this compound been used in tissue culture media, and if so, what are the observations?
A: Yes, this compound is frequently incorporated into plant tissue culture media to promote shoot proliferation and regeneration. Research on 'Matthiola incana' revealed that incorporating 0.5-2 mg/L of this compound into the MS (Murashige and Skoog) basal medium effectively induced both shoot and root formation from single-node explants []. Further studies have shown that this compound can induce somatic embryogenesis in various plant species, including carnation and pineapple [, ].
Q4: Does this compound exhibit any catalytic properties?
A4: Based on the available research, this compound does not appear to possess direct catalytic properties in the conventional sense of enzymatically facilitating chemical reactions. Its biological activity primarily stems from its role as a signaling molecule, influencing various cellular processes.
Q5: Have there been any computational studies on this compound's interactions?
A5: While specific computational modeling details are limited in the provided research, there's potential for utilizing computational chemistry techniques to further investigate this compound's interactions. Molecular docking simulations could help predict binding affinities and interactions between this compound and potential target proteins, shedding light on its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could explore the relationship between this compound's structure and its observed biological effects.
Q6: What are the known in vitro and in vivo effects of this compound?
A: this compound has demonstrated a variety of effects in both in vitro and in vivo settings, mainly in the context of plant physiology. In vitro studies, particularly using plant tissue cultures, have highlighted its ability to promote cell division, shoot proliferation, and somatic embryogenesis [, , , ]. In vivo studies have explored its potential to enhance crop yield and mitigate the adverse effects of environmental stresses, such as salinity, in plants like wheat and chickpea [, , ]. For instance, foliar application of this compound was found to improve growth parameters, photosynthetic rate, and ion homeostasis in salt-stressed wheat cultivars []. Similarly, this compound application has shown promise in enhancing the growth and yield of chickpea under drought stress []. Notably, this compound's effects often appear to be concentration-dependent and can vary depending on the plant species and the specific physiological process under investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














